molecular formula C14H20BClO3 B14076814 1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- CAS No. 1799612-14-8

1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-

Cat. No.: B14076814
CAS No.: 1799612-14-8
M. Wt: 282.57 g/mol
InChI Key: MEXLUADDFRMBJD-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure can impart unique reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with diols. For this specific compound, the synthesis might involve:

    Starting Materials: 3-chloro-4-methoxy-2-methylphenylboronic acid and a suitable diol.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium and under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Large-scale Reactors: Using continuous flow reactors to ensure consistent quality and yield.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane compounds can undergo various types of reactions, including:

    Oxidation: Conversion to boronic acids.

    Reduction: Formation of boranes.

    Substitution: Reactions with nucleophiles to replace the boron group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,3,2-Dioxaborolane derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for their potential in cancer therapy due to the unique properties of boron.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 1,3,2-Dioxaborolane compounds often involves:

    Molecular Targets: Interaction with enzymes or receptors that can bind boron-containing compounds.

    Pathways Involved: Pathways related to cell signaling, enzyme inhibition, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,2-Dioxaborolane, 2-phenyl-4,4,5,5-tetramethyl-
  • 1,3,2-Dioxaborolane, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-

Comparison

  • Reactivity : The presence of different substituents (e.g., chloro, methoxy) can significantly alter the reactivity and stability of the compound.
  • Applications : While similar compounds may be used in organic synthesis, the specific substituents can make them more suitable for particular applications, such as drug development or material science.

Properties

CAS No.

1799612-14-8

Molecular Formula

C14H20BClO3

Molecular Weight

282.57 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3

InChI Key

MEXLUADDFRMBJD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)C

Origin of Product

United States

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